Mannopine

説明

The Opine Concept: Foundation of Nutrient Exchange in Crown Gall Disease

Crown gall and hairy root diseases are plant neoplasias induced by pathogenic Agrobacterium species, primarily Agrobacterium tumefaciens and Agrobacterium rhizogenes, respectively. apsnet.orgapsnet.org These bacteria genetically modify their host plants by transferring a segment of their tumor-inducing (Ti) or root-inducing (Ri) plasmid DNA, known as the T-DNA, into the plant cell nucleus. apsnet.orgasm.orgucanr.eduapsnet.org The T-DNA integrates into the plant genome, leading to the expression of bacterial genes within the plant cells. apsnet.orgasm.orgucanr.eduapsnet.org This genetic reprogramming results in two primary physiological changes: uncontrolled plant cell proliferation, leading to tumor formation, and the synthesis of novel compounds called opines. apsnet.orgapsnet.orgmpg.de

Opines are small, unusual metabolites that are rarely found in nature but are produced in crown gall tumors. apsnet.orgasm.org Chemically, they are typically condensation products of amino acids with keto acids or sugars. ucanr.eduresearchgate.netbionity.com The specific type of opine synthesized in the tumor is determined by the genes encoded on the T-DNA of the inciting Agrobacterium strain. apsnet.orgasm.orgucanr.edu

The opine concept, first proposed in the late 1970s, posits that opines serve as a unique nutritional source that selectively benefits the inciting Agrobacterium strain. apsnet.orgapsnet.orgasm.orgucanr.eduresearchgate.net Agrobacterium strains possess genes, usually located on the non-transferred portion of the Ti or Ri plasmid, that enable them to take up and catabolize (break down) the specific opines produced by the tumors they induce. apsnet.orgapsnet.orgasm.orgucanr.edunih.gov This creates a distinct ecological niche within the tumor and its surroundings (the tumorsphere), favoring the growth and propagation of the pathogenic bacterium. apsnet.orgucanr.eduresearchgate.net Opines can constitute a significant portion of the dry weight of tumor tissue, sometimes as much as 7%. asm.orgucanr.edu Beyond providing carbon and nitrogen, some opines can also act as signaling molecules that induce the conjugal transfer of the Ti plasmid to non-tumorigenic agrobacteria, potentially contributing to the dissemination of virulence traits. apsnet.orgasm.orgucanr.edu

Mannopine as a Representative Mannityl Opine System

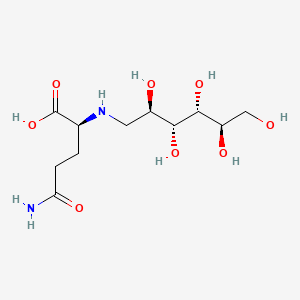

This compound is a prominent example of an opine and is the head member of the mannityl opine family. bionity.comwikipedia.org Mannityl opines are characterized by their formation through the condensation of an amino acid, specifically glutamine in the case of this compound, with the sugar alcohol D-mannitol. researchgate.netbionity.comwikipedia.orgnih.gov Other members of the mannityl opine family include mannopinic acid, agropine (B1203042), and agropinic acid. bionity.comwikipedia.orgportlandpress.com

The biosynthesis of this compound and other mannityl opines in transformed plant cells is mediated by enzymes encoded by genes located in the TR region of certain Ti plasmids. researchgate.netresearchgate.net Specifically, the mas1 and mas2 genes on the T-DNA are involved in the biosynthesis of this compound and mannopinic acid. researchgate.netparis-saclay.frcore.ac.uk this compound itself is synthesized from deoxyfructosyl-glutamine (DFG), which is also considered an opine and is an abundant Amadori compound found in decaying plant material. researchgate.netnih.govrcsb.org The enzyme encoded by mas1 is a reductase that converts DFG into this compound. researchgate.net Agropine, another mannityl opine, is derived from this compound through a lactonization reaction catalyzed by the ags gene product. researchgate.netresearchgate.netparis-saclay.fr

Agrobacterium strains that induce tumors producing mannityl opines possess specific transport systems and catabolic enzymes to utilize these compounds. This compound is imported into the bacterial cell via specific periplasmic binding proteins (PBPs) associated with ABC transporters. researchgate.netportlandpress.comparis-saclay.frnih.govrcsb.org MotA is a key PBP responsible for this compound import in many this compound-assimilating Agrobacterium strains. researchgate.netportlandpress.comnih.govrcsb.orgresearchgate.net Once inside the bacterium, this compound is metabolized. In some strains, this compound is oxidized to santhopine by the enzyme MocC. apsnet.org Further degradation of santhopine can occur through other enzymes. apsnet.org The catabolism of mannityl opines, including this compound, is mediated by genes typically located on the Ti plasmid, often in operons that are inducible by the presence of the opines themselves. apsnet.orgnih.govresearchgate.net

Research has detailed the catabolic pathways for mannityl opines. For instance, octopine-type Agrobacterium tumefaciens strains can degrade mannopinic acid through a specific pathway involving cleavage of the C-N bond, producing mannose. asm.org This pathway is inducible by mannopinic and agropinic acids but not by this compound or agropine. asm.org A separate, less specific pathway for mannopinic acid degradation involves functions associated with this compound and agropine metabolism and is inducible by these two opines. asm.org These findings highlight the complexity and specificity of opine utilization systems in Agrobacterium.

Studies using transgenic plants producing mannityl opines have demonstrated that these plants specifically promote the growth of opine-degrading Agrobacterium strains, providing experimental support for the opine concept. apsnet.org

Historical Perspective on this compound Discovery and its Role in Agrobacterium Biology

The understanding of opines and their role in Agrobacterium biology developed over several decades. Early observations in the mid-20th century by researchers like Morel and Lioret noted the presence of unusual amino acids in Agrobacterium-induced crown gall tumors. researchgate.net These compounds were later purified and identified, with the term "opines" being collectively applied to them. researchgate.netwikipedia.org Octopine (B30811) was the first opine identified, initially from octopus muscle in 1927, and later found in crown galls. bionity.comwikipedia.org Nopaline was identified from tumors on Opuntia species. wikipedia.org

Key milestones in understanding opines included the discovery that Agrobacterium could degrade these compounds, that the nature of the opine produced was determined by the inciting Agrobacterium strain (not the plant), and the strict correlation between the opines synthesized in tumors and those degraded by the bacteria. researchgate.net These observations strongly suggested a unique interaction mediated by these novel metabolites. researchgate.net

The discovery in the late 1970s that Agrobacterium transfers a segment of DNA (T-DNA) to the plant genome provided the genetic basis for opine synthesis in plant tumors. researchgate.netresearchgate.net This led to the formulation of the opine concept and the genetic colonization theory, which described how Agrobacterium manipulates the plant to produce nutrients specifically for its own benefit. researchgate.net

This compound, as a member of the mannityl opine family, was subsequently identified in crown gall tumors. Its structure as an adduct of glutamine and D-mannitol was elucidated. wikipedia.orgnih.gov Research then focused on the genes responsible for this compound synthesis in the plant (encoded on the T-DNA) and the genes responsible for its uptake and catabolism in Agrobacterium (encoded on the Ti plasmid). researchgate.netresearchgate.netparis-saclay.fr Studies on the regulation of these genes and the biochemical pathways involved in this compound metabolism have provided detailed insights into this specific opine system and its contribution to the success of Agrobacterium as a plant pathogen. apsnet.orgresearchgate.netasm.org The identification and characterization of transport proteins like MotA have further illuminated the mechanisms by which Agrobacterium acquires this compound from the plant tumor environment. researchgate.netportlandpress.comnih.govrcsb.orgresearchgate.net

The study of this compound continues to contribute to our understanding of plant-microbe interactions, nutrient exchange in the rhizosphere, and the sophisticated strategies employed by plant pathogens.

Structure

2D Structure

3D Structure

特性

CAS番号 |

87084-52-4 |

|---|---|

分子式 |

C11H22N2O8 |

分子量 |

310.3 g/mol |

IUPAC名 |

(2S)-5-amino-5-oxo-2-[[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentanoic acid |

InChI |

InChI=1S/C11H22N2O8/c12-8(17)2-1-5(11(20)21)13-3-6(15)9(18)10(19)7(16)4-14/h5-7,9-10,13-16,18-19H,1-4H2,(H2,12,17)(H,20,21)/t5-,6+,7+,9+,10+/m0/s1 |

InChIキー |

VPRLICVDSGMIKO-SZWOQXJISA-N |

SMILES |

C(CC(=O)N)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O |

異性体SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

正規SMILES |

C(CC(=O)N)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O |

他のCAS番号 |

87084-52-4 |

同義語 |

mannopine |

製品の起源 |

United States |

Biosynthesis of Mannopine in Transformed Plant Cells

Genetic Determinants of Mannopine Synthesis within T-DNA

The T-DNA of Agrobacterium tumefaciens, particularly the TR-DNA region in octopine (B30811)/mannityl opine-type plasmids, harbors the genes responsible for this compound synthesis. mpg.dewur.nlresearchgate.netnih.gov These genes are expressed within the transformed plant cells, leading to the production of this compound. mpg.deresearchgate.netnih.gov

Identification and Characterization of mas Genes (mas1, mas2)

The primary genetic determinants for this compound biosynthesis are the mas genes, specifically mas1 (also referred to as mas1') and mas2 (also referred to as mas2'). researchgate.netuniversiteitleiden.nlnih.govresearcher.life These genes are located on the TR-DNA of the Ti plasmid. mpg.deresearchgate.net Characterization studies have shown that mas1 and mas2 are homologous to bacterial genes involved in mannityl opine catabolism (mocC and mocD, respectively), suggesting a common evolutionary origin. universiteitleiden.nlnih.gov The mas2 gene encodes an anabolic conjugase, while mas1 encodes a reductase. nih.govnih.gov

Enzymatic Steps and Key Intermediates (e.g., Deoxy-fructosyl-glutamine (DFG) formation)

This compound synthesis is not a single-step reaction but involves a two-step enzymatic pathway. The precursor for this compound is 1-deoxy-fructosyl-glutamine (DFG), which is also classified as an opine belonging to the chrysopine family. nih.gov

The biosynthetic pathway is as follows:

The Mas2 enzyme catalyzes the condensation of fructose (B13574) and glutamine to form deoxy-fructosyl-glutamine (DFG). researchgate.netnih.gov

The Mas1 enzyme, an oxidoreductase, then reduces DFG to produce this compound (1-deoxy-mannosyl-glutamine). researchgate.netnih.gov

This pathway contrasts with the synthesis of other opines like octopine and nopaline, which are formed in a single condensation step. nih.gov

| Step | Enzyme | Substrates | Product | Gene |

| 1 | Mas2 | Fructose, Glutamine | Deoxy-fructosyl-glutamine | mas2 |

| 2 | Mas1 | Deoxy-fructosyl-glutamine | This compound | mas1 |

Note: This table summarizes the enzymatic steps based on the provided text.

Regulation of this compound Biosynthesis Gene Expression in Planta

The expression of the mas genes in transformed plant cells is not constitutive but is subject to complex regulation at the transcriptional level. nih.govresearchgate.net

Promoter Analysis and Transcriptional Control of this compound Synthase (MAS)

The mas genes (mas1' and mas2') are transcribed from a closely linked, bidirectional dual promoter region located on the TR-DNA. mpg.deresearchgate.netnih.govresearchgate.net This promoter region, approximately 479-bp in size, contains cis-acting elements that mediate its regulatory properties in plants. researchgate.netnih.govresearchgate.net Studies using reporter genes, such as bacterial luciferase (luxA and luxB) and beta-glucuronidase (GUS), have been instrumental in analyzing mas promoter activity in transgenic plants. mpg.deresearchgate.netnih.gov

Analysis of the mas promoter has revealed the presence of both positive and negative regulatory regions. nih.govnih.gov Some of these elements exhibit the unusual characteristic of acting as enhancers in one orientation and silencers in the other. nih.govresearchgate.net These cis-acting elements are capable of binding to nuclear protein factors from various plant species, including Nicotiana tabacum, Phaseolus vulgaris, Solanum tuberosum, and Arabidopsis thaliana, indicating conserved regulatory mechanisms. nih.govresearchgate.net

The mas promoter directs expression primarily in vascular tissues, specifically in phloem cells. nih.gov This tissue-specific expression pattern is a result of the interaction between positive and negative regulatory elements within the promoter. nih.gov

Physiological and Developmental Modulators of mas Gene Activity (e.g., Senescence)

The activity of the mas dual promoters is influenced by physiological and developmental cues in the plant. mpg.de It has been observed that mas promoter activity increases basipetally in developing plants. mpg.de Furthermore, the mas promoters are wound-inducible in leaf and stem tissue. mpg.deresearchgate.net

Hormonal regulation also plays a significant role in mas gene expression. Bioassays using isolated plant tissues and tumors deficient in T-DNA-encoded hormone synthesis genes (iaaM, iaaH, and ipt) have shown that mas dual promoter activity is regulated by auxin and enhanced by cytokinin in both differentiated and tumorous plant cells. mpg.de

While senescence is a known physiological process in plants involving changes in gene expression, the provided information does not directly detail the specific modulation of mas gene activity by senescence. nih.govrupress.orgbiologists.comfrontiersin.orgmdpi.com However, given the broad impact of physiological states on gene expression, it is plausible that senescence could indirectly influence mas activity.

Cellular Localization and Transport Mechanisms of this compound within Plant Tissues and Exudates

This compound is synthesized within the cytoplasm of transformed plant cells, as the enzymes responsible are encoded by nuclear-integrated T-DNA genes. Following synthesis, this compound is secreted from the transformed plant tissues. mpg.de This secretion is crucial as this compound serves as a nutrient source for the free-living Agrobacterium bacteria in the rhizosphere. mpg.deparis-saclay.frresearchgate.netfrontiersin.org

The specific cellular localization within different plant tissues (e.g., phloem, xylem) is influenced by the tissue-specific activity of the mas promoter, which is primarily in vascular tissues, particularly phloem cells. nih.gov This suggests that this compound synthesis is concentrated in these vascular regions.

The transport mechanisms by which this compound moves within the plant tissues and is subsequently exuded are not explicitly detailed in the provided text. However, plants possess various mechanisms for the cellular localization and transport of metabolites, including movement through the apoplast (cell walls), symplast (via plasmodesmata), and transcellular pathways (across cell membranes). nih.govfrontiersin.orgusp.brmdpi.comresearchgate.net Given that opines are secreted from the plant cells, active transport mechanisms across the plasma membrane are likely involved in their exudation into the apoplast and subsequently into the rhizosphere.

Catabolism and Utilization of Mannopine by Microorganisms

Enzymatic Pathways for Mannopine Degradation in Agrobacterium spp.

The degradation of this compound in Agrobacterium involves specific enzymatic pathways. Studies have elucidated key steps and the enzymes involved in breaking down this compound into metabolizable compounds. apsnet.orgresearchgate.netresearchgate.net

Ti/Ri Plasmid-Encoded Catabolic Genes (moc Operon, agcA)

This compound catabolism genes in Agrobacterium are frequently organized into operons, such as the moc operon, and include genes like agcA. apsnet.orgresearchgate.netuniversiteitleiden.nl These genes are typically located on the Ti or Ri plasmids. apsnet.orgresearchgate.netuniversiteitleiden.nl For instance, the octopine (B30811)/mannityl opine-type Ti plasmid pTi15955 contains a region encoding the catabolism of this compound and agropine (B1203042), which includes the genes agcA, mocC, mocD, and mocE. researchgate.net The agcA gene encodes this compound cyclase, which can convert agropine to this compound. apsnet.orgresearchgate.netresearchgate.net The moc genes are involved in the subsequent degradation of this compound. apsnet.orgresearchgate.netresearchgate.net

Characterization of Key Catabolic Enzymes (e.g., this compound Oxidase, this compound Cyclase)

Several key enzymes are involved in this compound degradation. This compound cyclase, encoded by agcA, catalyzes the interconversion between this compound and its lactone form, agropine. apsnet.orgresearchgate.netresearchgate.netnih.gov this compound is then oxidized to deoxyfructosyl glutamine (DFG), also known as santhopine (SOP), by this compound oxidoreductase, encoded by mocC. apsnet.orgresearchgate.netresearchgate.net DFG is further catabolized by functions encoded by mocD and mocE on the Ti plasmid, although alternative pathways for DFG catabolism may exist on other plasmids in some strains. apsnet.orgresearchgate.netresearchgate.net The mocC gene product, this compound oxidoreductase, acts as an oxidase essential for this compound catabolism and is functionally homologous to the T-region encoded enzyme Mas1', which is involved in this compound biosynthesis in plant tumors. nih.gov

Molecular Mechanisms of this compound Transport into Bacterial Cells

For Agrobacterium to utilize this compound, it must first be transported into the bacterial cell. This process is mediated by specific transport systems. researchgate.netresearchgate.netCurrent time information in Cairo, EG.wikipedia.orgciteab.comnih.gov

Identification of this compound-Specific Transport Systems (e.g., Mot system, Periplasmic-Binding Proteins)

This compound uptake in Agrobacterium is carried out by dedicated transport systems. researchgate.netCurrent time information in Cairo, EG.wikipedia.orgciteab.comnih.gov The mot genes on the Ti plasmid pTi15955 encode a specific transport system for this compound. apsnet.orgresearchgate.netresearchgate.net These transport systems often involve periplasmic binding proteins (PBPs) in association with ABC transporters. researchgate.netportlandpress.comnih.govresearchgate.net The PBP MotA has been identified as being responsible for this compound import in this compound-assimilating Agrobacterium. researchgate.netportlandpress.comnih.govscience.gov Other proteins, such as SocA and AttC, have also been proposed as putative this compound-binding PBPs in different Agrobacterium strains. researchgate.netscience.gov

Regulatory Networks Governing this compound Transport Gene Expression

The expression of genes involved in this compound transport and catabolism is subject to regulation. citeab.comnih.gov Studies on the moc operons have revealed regulatory elements. koreascience.krasm.org For example, the putative regulator gene mocR has been suggested to repress the expression of mocC and mocD. koreascience.kr The induction of these genes is significantly relieved by the presence of this compound and the activity of this compound cyclase (agcA), suggesting that agropine, formed from this compound by AgcA, might be the actual inducer for the expression of the moc operon. koreascience.kr Regulation can also be influenced by nitrogen availability. nih.gov

Genetic Basis and Evolutionary Trajectories of Mannopine Pathways

Homology and Functional Divergence between Plant Biosynthesis (mas) and Bacterial Catabolism (moc) Genes

A remarkable feature of the mannopine system is the evolutionary relationship between the genes responsible for its synthesis in the plant and its degradation by Agrobacterium. The bacterial genes for mannityl opine catabolism (moc) are located on the Ti plasmid and show significant homology to the T-DNA genes for this compound synthase (mas) that are expressed in the transformed plant cell. This suggests a shared evolutionary origin.

The biosynthesis of this compound in the plant is a two-step process encoded by the mas1' and mas2' genes. Similarly, the breakdown of this compound in the bacterium involves a suite of moc genes. Detailed sequence analysis has revealed direct homologies between these anabolic and catabolic genes. The product of the mas2' gene (this compound synthase) is homologous to the MocD protein, while the mas1' product (agropine synthase) shows homology to the MocC and MocE proteins. Specifically, the amino half of Mas1 is related to MocE, and the carboxyl half is related to MocC. It has been proposed that the bacterial moc genes are ancestral and that the plant-expressed mas genes evolved from them.

Table 1: Homology Between this compound Biosynthesis (mas) and Catabolism (moc) Gene Products

| Plant Biosynthesis Gene Product | Bacterial Catabolism Gene Product(s) | Amino Acid Identity | Amino Acid Similarity |

|---|---|---|---|

| Mas2 (this compound Synthase) | MocD | 21% | 47% |

| Mas1 (Agropine Synthase) | MocE (N-terminal half) & MocC (C-terminal half) | - | - |

This striking homology suggests that the genes for opine synthesis in the plant tumor evolved from progenitor genes within the bacterium. This evolutionary trajectory likely involved a gene duplication event, with one copy being incorporated into the T-DNA for expression in the plant, while the other remained in the bacterium for catabolism.

Mechanisms of Horizontal Gene Transfer and Ti/Ri Plasmid Evolution

The presence of bacterial genes in a plant host is a clear indication of horizontal gene transfer (HGT), a process central to the evolution of Agrobacterium's pathogenic strategy. The primary vectors for this transfer are the large tumor-inducing (Ti) or root-inducing (Ri) plasmids harbored by the bacterium. These plasmids are themselves mosaics, shaped by extensive HGT and recombination events throughout their evolutionary history. nih.gov

The transfer of a specific segment of the Ti/Ri plasmid, known as the T-DNA, into the plant genome is a complex process mediated by a suite of virulence (vir) genes, also located on the plasmid. nih.gov The process is initiated by the bacterium sensing phenolic compounds released by a wounded plant. This triggers the expression of the vir genes, leading to the excision of a single-stranded copy of the T-DNA (the T-strand). The T-strand, covalently attached to the VirD2 protein at its 5' end and coated with VirE2 proteins, is then shuttled into the plant cell and subsequently into the nucleus, where it integrates into the host genome.

The evolution of Ti and Ri plasmids is a dynamic process driven by recombination. These plasmids are highly variable in size and structure, reflecting a history of genetic exchange. nih.gov Recombination events, particularly between different plasmids within the same bacterial cell, have contributed to the diversification of opine types and host ranges. purdue.edu This modular evolution allows for the assembly of different combinations of genes for opine synthesis, opine catabolism, and virulence, facilitating the adaptation of Agrobacterium to diverse plant hosts and environments.

Co-evolutionary Dynamics in the Agrobacterium-Plant System Mediated by this compound

The "opine concept" posits that the production of these unique compounds by the plant, at the direction of the bacterium, creates a specialized metabolic niche that favors the growth of the inciting Agrobacterium strain. This establishes a clear co-evolutionary dynamic. The plant is genetically engineered to produce this compound, a carbon and nitrogen source that is largely unavailable to other soil microbes. In turn, the Agrobacterium strain that initiated the transformation possesses the specific enzymatic machinery to catabolize this compound, giving it a competitive advantage in the tumor environment. researchgate.net

This interaction creates a selective pressure that drives the co-evolution of both partners. From the bacterial perspective, there is pressure to maintain and refine the efficiency of both the T-DNA transfer process and the this compound catabolism pathways. For the plant, while the immediate effect of infection is detrimental, the long-term evolutionary consequences of these interactions are more complex. The stable integration of T-DNA into the germline of some plant species suggests that these transferred genes can, in some contexts, be co-opted or tolerated by the host. The production of this compound and the subsequent colonization by Agrobacterium could potentially alter the rhizosphere microbiome, which may have indirect effects on plant fitness.

Furthermore, some opines, in addition to being a nutrient source, can induce the conjugative transfer of the Ti plasmid between different Agrobacterium strains. This facilitates the spread of the genetic toolkit for pathogenesis and opine catabolism throughout the bacterial population, further amplifying the success of this parasitic strategy.

Analysis of Cryptic T-DNAs and mas Gene Remnants in Plant Genomes

One of the most compelling pieces of evidence for the long-term evolutionary impact of Agrobacterium-mediated HGT is the discovery of "cellular T-DNA" (cT-DNA) in the genomes of several plant species, including those in the genera Nicotiana and Linaria. These are ancient T-DNA sequences that have been integrated into the plant genome and are now inherited in a Mendelian fashion. These cT-DNAs are essentially molecular fossils of past infection events.

These cryptic T-DNAs often contain recognizable, albeit sometimes fragmented or non-functional, homologs of Agrobacterium genes, including those for opine synthesis. For instance, a gene with homology to mikimopine (B1245169) synthase (mis) has been identified within the cT-DNA of Nicotiana glauca. The presence of these opine synthase gene remnants indicates that the capacity to produce these compounds was transferred to the plant germline centuries ago.

While specific, documented instances of this compound synthase (mas) gene remnants within cT-DNA are not as extensively characterized as those for mikimopine, the principle remains a cornerstone of our understanding of plant-bacterium co-evolution. The analysis of these genomic remnants provides a unique window into the evolutionary history of these interactions. It suggests that HGT from Agrobacterium to plants may have occurred repeatedly throughout evolutionary time and that these transferred genes can be retained in the host genome for millions of years. The functional status of these gene remnants varies; some appear to be silenced pseudogenes, while others may be expressed and could potentially play a role in the host plant's biology, representing a form of evolutionary tinkering where bacterial genes are co-opted for new purposes.

Ecological and Inter Species Interactions Involving Mannopine

Mannopine as a Determinant of Microbial Niche Construction in the Rhizosphere

This compound, produced by plants genetically modified by Agrobacterium tumefaciens, serves as a key factor in constructing a specialized ecological niche that favors the growth of microorganisms capable of its catabolism. This phenomenon, known as the "opine concept," posits that the opines produced by crown gall tumors provide a selective advantage to the inciting Agrobacterium and other opine-utilizing microbes.

Research has demonstrated that the presence of this compound in the rhizosphere leads to a significant increase in the population of this compound-utilizing bacteria. Studies involving transgenic plants that produce this compound have shown that the density of bacteria capable of catabolizing this opine can be 30 to 1,000 times higher in the rhizosphere of these plants compared to that of wild-type, non-opine-producing plants. This enrichment occurs independently of the soil type or the plant species, indicating that this compound is a potent selective agent in shaping the microbial community around the roots.

This selective pressure results in the creation of a "trophic bias," where the availability of a specific carbon and nitrogen source, in this case, this compound, directly influences the composition and density of the microbial population. This niche construction provides a competitive advantage to the bacteria that can utilize this unique resource, allowing them to proliferate in an otherwise highly competitive environment.

This compound's Influence on Ti Plasmid Conjugative Transfer

This compound plays a crucial role in promoting the horizontal transfer of the Ti plasmid, the very genetic element that enables Agrobacterium to induce plant tumors and opine synthesis. This process, known as conjugative transfer, is a key mechanism for the dissemination of virulence and opine catabolism genes among agrobacterial populations.

The presence of this compound acts as an environmental cue, signaling the presence of a suitable host and a favorable niche. This triggers a regulatory cascade that leads to the expression of the tra genes, which are responsible for the machinery of conjugation. In this way, this compound not only sustains the bacteria that carry the Ti plasmid but also promotes the spread of this plasmid to other bacteria in the vicinity. This creates a positive feedback loop, where the presence of the opine enhances the prevalence of the genetic traits responsible for its production and utilization.

Quorum Sensing Systems Regulated by this compound

The this compound-induced conjugative transfer of the Ti plasmid is tightly regulated by a cell-density-dependent mechanism known as quorum sensing. nih.govfrontiersin.org This system allows bacteria to coordinate their gene expression and behavior in response to changes in their population density. In the context of this compound, quorum sensing ensures that the energetically costly process of conjugation is initiated only when a sufficient number of recipient bacteria are present.

The key signaling molecules in this process are N-acyl-homoserine lactones (AHLs). This compound induces the expression of the traR gene, which encodes the TraR protein, a transcriptional activator. frontiersin.org TraR, in turn, requires an AHL co-inducer, synthesized by TraI, to become active. When the bacterial population density is high, the concentration of the AHL signal surpasses a threshold, leading to the activation of TraR and the subsequent expression of the genes required for Ti plasmid conjugation. frontiersin.org

Regulatory Elements and Their Interactions (e.g., TraR, TraM, MrtR, TmsP)

The regulation of this compound-inducible quorum sensing and conjugation is a complex process involving a network of interacting regulatory proteins. Key players in this network include TraR, TraM, MrtR, and TmsP.

TraR is the primary activator of the quorum-sensing cascade, directly promoting the transcription of the conjugation genes in the presence of the AHL signal.

TraM acts as an anti-activator, binding to and inhibiting the activity of TraR. This prevents premature activation of conjugation at low cell densities.

MrtR is a repressor protein that controls the expression of genes involved in this compound catabolism. In the absence of this compound, MrtR represses the expression of the mocC operon and the tmsP gene.

TmsP is a small protein whose expression is induced by this compound. TmsP interacts with TraM, effectively titrating the levels of this anti-activator. This releases TraR from inhibition, allowing it to activate the conjugation process.

This intricate regulatory network ensures that the conjugative transfer of the Ti plasmid is tightly controlled and occurs only in the presence of this compound and at a high bacterial population density.

| Regulatory Element | Function | Interaction |

| TraR | Transcriptional activator | Activates conjugation genes in the presence of AHL. |

| TraM | Anti-activator | Inhibits the activity of TraR. |

| MrtR | Repressor | Represses this compound catabolism and tmsP genes in the absence of this compound. |

| TmsP | Anti-anti-activator | Binds to and inhibits TraM, thereby releasing TraR from inhibition. |

Chemotaxis and Bacterial Tropism towards this compound Sources

Bacterial chemotaxis, the directed movement of bacteria in response to a chemical gradient, is a critical factor in the ability of Agrobacterium tumefaciens to locate and infect host plants. These bacteria exhibit a positive chemotactic response towards a variety of chemical signals exuded by plant wounds, which are the primary sites of infection. wikipedia.orgresearchgate.netmdpi.com This directed movement, or tropism, significantly enhances the efficiency of the infection process.

While Agrobacterium is known to be attracted to a range of plant-derived compounds, including sugars and phenolic compounds like acetosyringone, the specific role of this compound as a direct chemoattractant is an area of ongoing investigation. nih.gov The environment where this compound is found—the rhizosphere and particularly the site of a crown gall tumor—is rich in various potential chemoattractants released by the plant. Therefore, the chemotaxis of Agrobacterium towards these locations is likely a response to a complex mixture of chemical cues.

The pathogenic process of Agrobacterium involves a sequence of events that begins with the perception of plant-derived signals, leading to bacterial chemotaxis towards the host. mdpi.com Although direct evidence for this compound as a primary chemoattractant is not yet definitive, its presence as a key nutrient source within the tumor niche strongly suggests its importance in the chemical landscape that guides bacterial movement and colonization.

Mannopine in Advanced Biotechnological and Research Paradigms

Utilization of Mannopine Biosynthesis Promoters in Plant Genetic Engineering

The genes responsible for this compound biosynthesis in Agrobacterium tumefaciens are located on the tumor-inducing (Ti) plasmid and are transferred to the plant genome during infection. The promoters controlling the expression of these genes, particularly the this compound synthase (mas) promoters (mas1' and mas2'), have been extensively studied for their activity in plant tissues. These promoters are bidirectional and contain cis-regulatory elements that influence their transcriptional activity in plants. researchgate.netmpg.de The mas promoters have been found to be functional in transformed plant tissues and their activity can be regulated by plant growth hormones like auxin and enhanced by cytokinin. mpg.denih.gov They show expression in various plant tissues, with higher activity observed in apical shoots, roots, and procambium tissue. google.com

The characteristics of mas promoters, including their activity in diverse plant tissues and responsiveness to hormonal cues, make them attractive for driving the expression of transgenes in plant genetic engineering.

Application in CRISPR/Cas9 Systems for Genome Editing in Plants

The efficiency of genome editing using CRISPR/Cas9 systems in plants is significantly influenced by the expression levels of the Cas9 enzyme and the guide RNA. researchgate.net Utilizing strong and appropriately regulated promoters to drive Cas9 expression is a key strategy for improving editing efficiency, particularly in challenging plant species like woody trees. frontiersin.orgnih.gov

Research has demonstrated the utility of the this compound synthase (MAS) promoter in enhancing the efficiency of CRISPR/Cas9-mediated genome editing in plants. Studies in poplar (Populus alba × P. glandulosa) have shown that using the MAS promoter to drive Cas9 expression resulted in higher mutation rates compared to the commonly used enhanced CaMV 35S promoter. frontiersin.orgnih.govresearchgate.netnih.govresearcher.life Specifically, a CRISPR/Cas9 system employing the MAS promoter achieved mutation rates up to 75% at editing sites, surpassing the 67.5% rate observed with the 2 × 35S promoter in the same study. frontiersin.orgnih.govresearchgate.netnih.gov This suggests that the MAS promoter can effectively promote Cas9 expression, leading to improved editing outcomes in woody plants, which are often recalcitrant to genetic transformation and gene editing. frontiersin.orgnih.gov

The MAS-CRISPR/Cas9 system represents an improved tool for genome editing in woody species, facilitating gene function research and the modification of economically and ecologically important traits. frontiersin.orgnih.govresearchgate.netnih.gov

Table 1: Comparison of CRISPR/Cas9 Editing Efficiency with Different Promoters in Poplar

| Promoter | Mutation Rate | Plant Species | Reference |

| 2 × 35S Promoter | 67.5% | Populus alba × P. glandulosa | frontiersin.orgnih.govresearchgate.netnih.gov |

| MAS Promoter | 75% | Populus alba × P. glandulosa | frontiersin.orgnih.govresearchgate.netnih.gov |

Engineering Opine-Exuding Plants for Specific Microbiome Modulation

Plants actively shape their rhizosphere microbiome through the secretion of various root exudates, including primary and secondary metabolites. mdpi.comnih.govfrontiersin.org These exudates serve as chemoattractants or repellents and provide nutrient sources that influence the composition and activity of microbial communities in the soil surrounding the roots. mdpi.comnih.gov Engineering plants to produce specific exudates offers a strategy to modulate the rhizosphere microbiome for beneficial outcomes, such as enhanced nutrient acquisition, improved stress tolerance, and increased resistance to pathogens. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net

The "opine concept" is a notable example of this approach, involving the engineering of plants to produce opines, such as this compound, and the co-inoculation of engineered microbes capable of degrading these specific opines. frontiersin.org This creates a selective advantage for the opine-catabolizing microbes, leading to their enrichment in the rhizosphere. frontiersin.org Transgenic plants producing opines have been shown to specifically promote the growth of opine-degrading Agrobacterium strains. nih.gov

Engineering plants to exude this compound can thus be used to favor the colonization of the rhizosphere by specific microbial populations that can utilize this compound as a nutrient source. This targeted modulation of the microbiome can potentially lead to the establishment of beneficial microbial communities with desired functions, although this approach may not account for other microbial species with important ecological roles. frontiersin.org

This compound as a Probe for Investigating Plant-Microbe Metabolic Crosstalk

Plant-microbe interactions involve complex metabolic exchanges, where both organisms release and take up metabolites that influence each other's growth, behavior, and gene expression. mpg.defrontiersin.orgnih.gov Understanding this "metabolic dialogue" is crucial for deciphering the intricate relationships within the plant microbiome. mpg.denih.gov

This compound, as a metabolite produced by plants in response to Agrobacterium infection and specifically utilized by certain Agrobacterium strains, serves as a valuable probe for investigating plant-microbe metabolic crosstalk. The production of this compound by transformed plant cells and its subsequent degradation by Agrobacterium highlight a direct metabolic link between the host and the microbe. apsnet.orgresearchgate.net

Techniques such as mass spectrometry imaging (MSI) can be employed to visualize and map the spatial distribution of metabolites like this compound within plant tissues during microbial interactions. oeno-one.eu This allows researchers to determine the localization of this compound production and accumulation, providing insights into the sites of metabolic exchange between the plant and the colonizing microbes. oeno-one.eu Stable isotope labeling coupled with mass spectrometry can further differentiate between plant-derived and microbe-derived metabolites, offering a powerful approach to trace the flow of specific compounds, including opines, during the interaction. frontiersin.org

By studying the dynamics of this compound production, exudation, and degradation, researchers can gain a deeper understanding of the metabolic signals and nutrient resources that govern the establishment and maintenance of plant-microbe associations. nih.gov

Q & A

Q. How can synthetic biology tools be applied to engineer this compound pathways for studying horizontal gene transfer?

- Methodological Answer : Design CRISPR-Cas9 systems to integrate this compound biosynthesis genes (mas1/mas2) into non-host plants. Monitor horizontal transfer to bacteria using selectable markers (e.g., antibiotic resistance linked to this compound utilization genes). Use microfluidics to simulate natural soil environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。